1-(2-Aminoethyl)piperidin-4-ol
CAS No.: 129999-60-6
Cat. No.: VC21158221
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 129999-60-6 |
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Molecular Formula | C7H16N2O |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 1-(2-aminoethyl)piperidin-4-ol |
Standard InChI | InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2 |
Standard InChI Key | TVPOQFOCXVSORW-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)CCN |
Canonical SMILES | C1CN(CCC1O)CCN |
Chemical Identity and Structure
1-(2-Aminoethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position and an aminoethyl substituent on the piperidine nitrogen. Its structural parameters are summarized in Table 1.
Table 1: Chemical Identity and Structural Information of 1-(2-Aminoethyl)piperidin-4-ol
Parameter | Value |
---|---|
CAS Number | 129999-60-6 |
Molecular Formula | C₇H₁₆N₂O |
Molecular Weight | 144.21 g/mol |
SMILES | C1CN(CCC1O)CCN |
InChI | InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2 |
InChIKey | TVPOQFOCXVSORW-UHFFFAOYSA-N |
Synonyms | 1-(2-Aminoethyl)-4-hydroxypiperidine; N-(2-aminoethyl)-4-hydroxypiperidine; N-(2-aminoethyl)-4-piperidinol |
The compound exists as a free base with the properties listed above, as well as in its dihydrochloride salt form (CAS: 110484-18-9) with molecular formula C₇H₁₈Cl₂N₂O and molecular weight 217.14 g/mol .
Physical Properties
Understanding the physical properties of 1-(2-Aminoethyl)piperidin-4-ol is essential for its proper handling, storage, and application in research settings. Table 2 summarizes these properties.
Table 2: Physical Properties of 1-(2-Aminoethyl)piperidin-4-ol
Property | Value |
---|---|
Physical State | Liquid |
Density | 1.062 g/cm³ |
Boiling Point | 273.1°C at 760 mmHg |
Flash Point | 119°C |
Melting Point | Not available |
Appearance | Colorless to slight yellow liquid |
The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of both the hydroxyl and amino functional groups .
Synthesis Methods
Several synthetic routes have been reported for preparing 1-(2-Aminoethyl)piperidin-4-ol. One common method involves the reduction of nitrile precursors as detailed below:
Synthesis from Nitrile Precursor
This approach utilizes lithium aluminum hydride (LiAlH₄) reduction:
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Starting with (4-hydroxypiperidin-l-yl)acetonitrile
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Reduction with LiAlH₄ in THF
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Refluxing for approximately 5 hours
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Quenching excess hydride with controlled addition of water and NaOH
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Extraction and purification steps
The reaction produces 1-(2-Aminoethyl)piperidin-4-ol as a yellow oil, which can be used directly in subsequent reactions or purified further .
Alternative Synthetic Approaches
Another documented approach involves catalytic hydrogenation:
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Reaction of 4-fluoropiperidine HCl with glycolonitrile
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Formation of 2-(4-fluoropiperidin-1-yl)acetonitrile
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Hydrogenation using Raney nickel catalyst under hydrogen pressure
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Product isolation and purification
This method can be adapted for synthesizing related compounds with structural modifications .
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is critical. Table 3 provides guidance for preparing stock solutions of the dihydrochloride salt form.
Table 3: Stock Solution Preparation of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 4.6053 mL | 23.0266 mL | 46.0532 mL |
5 mM | 0.9211 mL | 4.6053 mL | 9.2106 mL |
10 mM | 0.4605 mL | 2.3027 mL | 4.6053 mL |
When preparing stock solutions, it is recommended to store them appropriately: at -80°C for up to 6 months or at -20°C for up to 1 month .
Applications
Pharmaceutical Research
1-(2-Aminoethyl)piperidin-4-ol serves as an important building block in medicinal chemistry and drug discovery:
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Used as a precursor in the synthesis of compounds with potential therapeutic properties
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Incorporated into molecules being investigated for neuropharmacological applications
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Employed in the development of receptor ligands and enzyme inhibitors
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Utilized in structure-activity relationship studies for drug optimization
The compound's bifunctional nature allows for selective modifications, making it valuable in creating targeted pharmaceutical compounds.
Chemical Research Applications
Beyond pharmaceutical applications, 1-(2-Aminoethyl)piperidin-4-ol finds use in:
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Organic synthesis as a versatile intermediate
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Creation of chemical libraries for high-throughput screening
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Development of novel materials with specific physicochemical properties
Several documented research examples demonstrate its utility in complex molecular assembly:
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Reaction with 2,6-dichlorobenzoic acid to form 2,6-Dichloro-N-[2-(4-hydroxypiperidin-l-yl)ethyl]benzamide
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Formation of N-[2-(4-hydroxypiperidin-l-yl)ethyl]benzenesulfonamide through reaction with benzenesulfonyl chloride
Related Compounds
Several structurally related compounds demonstrate the versatility of the basic piperidin-4-ol scaffold:
1-(2-Aminoethyl)piperidin-4-one
This ketone analog (CAS: 1196887-97-4) differs from 1-(2-Aminoethyl)piperidin-4-ol by having a carbonyl group at the 4-position instead of a hydroxyl group. It has applications similar to the hydroxyl variant but offers different reactivity patterns.
1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol
This fluorinated derivative incorporates a trifluoromethyl group, enhancing metabolic stability and potentially altering binding properties in biological systems. It has attracted interest in medicinal chemistry for neuropharmacology and inflammation modulation.
1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol
This extended analog includes an additional ethanol moiety, creating a more complex chiral center that may offer enhanced selectivity in certain biological applications .
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